Sodium 3-isopropylbenzenesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
65130-69-0 |
|---|---|
Molecular Formula |
C9H11NaO3S |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
sodium;3-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-4-3-5-9(6-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
AOHCANAFQBWHJE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations of Sodium 3 Isopropylbenzenesulfonate
Established Synthetic Pathways
The traditional and most common method for producing sodium 3-isopropylbenzenesulfonate involves a two-step process: the sulfonation of cumene (B47948) (isopropylbenzene) followed by neutralization. atamankimya.comerasm.orgdolphinpharma.com
Direct Sulfonation and Subsequent Neutralization Protocols
The primary step in the synthesis is the electrophilic aromatic substitution reaction where cumene is treated with a sulfonating agent. atamankimya.comdolphinpharma.com Commonly, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) or concentrated sulfuric acid is used to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring of cumene. atamankimya.comerasm.org This reaction yields isopropylbenzenesulfonic acid.
Following the sulfonation, the resulting acidic solution is neutralized. atamankimya.comerasm.org Sodium hydroxide (B78521) is typically employed as the neutralizing agent, which converts the isopropylbenzenesulfonic acid to its corresponding sodium salt, this compound. atamankimya.comdolphinpharma.com The neutralization is often carried out in water, leveraging the high water solubility of the final product. atamankimya.comerasm.org Post-processing steps may include solvent extraction to remove any unreacted starting materials or byproducts like sulfones, and chemical bleaching to improve the product's appearance. atamanchemicals.comerasm.org
A specific protocol involves reacting cumene with 98% sulfuric acid at 100°C. The water generated during the reaction is removed azeotropically with cumene, and the reaction proceeds for several hours. This is followed by neutralization with sodium hydroxide. google.com
Alkoxide-Mediated Approaches to Sulfonic Esters and Salts
While direct sulfonation is prevalent for producing the sodium salt, alkoxide-mediated reactions are fundamental in organic chemistry for synthesizing esters and can be conceptually extended to the formation of sulfonate salts. The Williamson ether synthesis, for example, involves the reaction of an alkoxide with an alkyl halide or sulfonate to form an ether. masterorganicchemistry.com In a related context, aryl sulfonate esters can be synthesized from the reaction of an N-acetylsulfanilyl chloride with an alcohol like menthol (B31143) in the presence of pyridine. science.gov
Though not a direct pathway to this compound, these principles highlight the reactivity of sulfonyl derivatives. For instance, the formation of alkyl aryl sulfones can be achieved through various methods, including the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes. nih.gov These related synthetic strategies underscore the versatility of sulfonate chemistry, although direct sulfonation remains the primary industrial route for this compound.
Advanced and Green Synthesis Strategies
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic processes and alternative energy sources for sulfonation reactions.
Catalytic Sulfonation Processes
The use of catalysts can enhance the efficiency and selectivity of sulfonation reactions. Research has shown that various catalysts can be employed for the sulfonation of aromatic compounds. For instance, triflic acid has been investigated as a catalyst for the synthesis of cumene from diisopropylbenzene isomers, highlighting its potential in related aromatic functionalization reactions. ejaet.com
A significant advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused. Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄), have been demonstrated as effective and reusable green catalysts for the sulfonation of aromatic compounds using sodium bisulfite (NaHSO₃). ajgreenchem.comajgreenchem.com These reactions can be carried out under conventional heating or with microwave irradiation. ajgreenchem.comajgreenchem.com Another approach involves using inorganic salt catalysts, such as sodium sulfate, in conjunction with chlorosulfonic acid to improve the yield and reduce byproducts in the synthesis of 4-isopropylbenzenesulfonyl chloride from cumene. google.com
Cornforth and Corey-Suggs reagents (PDC and PCC) have also been explored as efficient catalysts for the sulfonation of aromatic compounds with sodium bisulfite, offering another avenue for catalytic synthesis. tandfonline.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonation, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. ajgreenchem.comajgreenchem.com
For example, the sulfonation of aromatic compounds using silica-supported catalysts (SiO₂/HClO₄ and SiO₂/KHSO₄) and sodium bisulfite, which takes 3 to 5 hours under conventional conditions, can be completed in just 3 to 5 minutes with microwave assistance. ajgreenchem.comajgreenchem.com Similarly, when using Cornforth and Corey-Suggs reagents as catalysts, microwave-assisted reactions were completed in 1-4 minutes, a significant acceleration from the 1-4 hours required at room temperature. tandfonline.comfigshare.com This rate enhancement is attributed to the efficient and uniform heating of the reactants by microwaves, leading to a rapid increase in temperature and pressure within the reaction vessel. tandfonline.com
Elucidation of Reaction Mechanisms
The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. wikipedia.org The key mechanistic step is the attack of the aromatic ring of cumene by an electrophilic sulfur trioxide (SO₃) species. wikipedia.org
In the direct sulfonation with sulfuric acid, sulfur trioxide is the active electrophile. wikipedia.org The reaction is reversible, and to drive the equilibrium towards the sulfonated product, dehydrating agents can be used. wikipedia.org The isopropyl group on the benzene (B151609) ring is an activating group and directs the incoming electrophile to the ortho and para positions. However, due to the steric hindrance of the bulky isopropyl group, the para-substituted product, 4-isopropylbenzenesulfonic acid, is typically the major isomer formed. mdpi.com The formation of the meta-isomer, 3-isopropylbenzenesulfonic acid, is generally less favored.
The reactive adsorption of gaseous cumene onto MCM-41 supported sulfuric acid has been studied, confirming the formation of 4-isopropylbenzenesulfonic acid and 4,4'-sulfonyl-bis(isopropylbenzene) as products. mdpi.com This further supports the mechanism of electrophilic attack at the para position.
Molecular dynamics simulations have been used to study the behavior of sodium cumene sulfonate in aqueous solutions, providing insights into its hydrotropic action and interactions with water molecules through hydrogen bonding. acs.org
Interactive Data Table: Comparison of Synthesis Methods
| Method | Reagents | Catalyst | Conditions | Reaction Time | Key Advantages | Reference(s) |
| Direct Sulfonation & Neutralization | Cumene, Sulfuric Acid/Oleum, Sodium Hydroxide | None | High Temperature | Hours | Established, high-volume production | atamankimya.com, erasm.org, dolphinpharma.com, google.com |
| Catalytic Sulfonation (Silica-Supported) | Cumene, Sodium Bisulfite | SiO₂/HClO₄ or SiO₂/KHSO₄ | Conventional Heating | 3-5 hours | Reusable catalyst, greener process | ajgreenchem.com, ajgreenchem.com |
| Microwave-Assisted Catalytic Sulfonation | Cumene, Sodium Bisulfite | SiO₂/HClO₄ or SiO₂/KHSO₄ | Microwave Irradiation | 3-5 minutes | Drastically reduced reaction time, improved yields | ajgreenchem.com, ajgreenchem.com |
| Microwave-Assisted Catalytic Sulfonation (PDC/PCC) | Aromatic Compound, Sodium Bisulfite | PDC or PCC | Microwave Irradiation | 1-4 minutes | Rapid reaction, high efficiency | tandfonline.com, figshare.com |
Electrophilic Aromatic Substitution Pathways in Sulfonation
The primary industrial method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) reaction of cumene (isopropylbenzene). atamanchemicals.comatamankimya.com This reaction, known as sulfonation, involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group (-SO₃H), which is subsequently neutralized to form the sodium salt. wikipedia.org
The sulfonation of aromatic compounds is a widely utilized EAS reaction. wikipedia.org The actual electrophile in this process is typically sulfur trioxide (SO₃) or its protonated derivative, ⁺SO₃H. chemistrysteps.commasterorganicchemistry.com These electrophilic species can be generated from concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄), or by using chlorosulfuric acid (HSO₃Cl). wikipedia.orglibretexts.org
The mechanism proceeds in two main stages:
Electrophilic Attack: The π-electron system of the benzene ring attacks the highly electrophilic sulfur trioxide. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comopenochem.org
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new group, restoring the stable aromatic ring and yielding the final sulfonic acid product. masterorganicchemistry.comlibretexts.org
A notable characteristic of sulfonation is its reversibility. wikipedia.orgchemistrysteps.com While sulfonation occurs in concentrated acidic conditions, the reverse reaction, desulfonation, is favored in a dilute, hot aqueous acid environment. wikipedia.orglibretexts.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group in multi-step syntheses. chemistrysteps.comlibretexts.org
In the specific case of cumene, the isopropyl group is an ortho-, para-directing activator. However, due to significant steric hindrance at the ortho position, the major product of many electrophilic substitutions is the para isomer. chemistrysteps.com To obtain the meta-isomer, specific reaction conditions can be employed. One patented method involves reacting isopropylbenzene with 98% sulfuric acid at 100°C, followed by neutralization with a sodium hydroxide solution to yield this compound. google.com
Table 1: Sulfonation Reagents and Conditions
| Reagent | Conditions | Electrophile | Reference |
|---|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Heat under reflux for several hours | SO₃ | libretexts.org |
| Fuming Sulfuric Acid (H₂S₂O₇) | Warm under reflux at 40°C | SO₃ | libretexts.org |
Nucleophilic Substitution Reactions of the Sulfonate Moiety
The sulfonate group of aryl sulfonates, including this compound, is a potential site for nucleophilic attack. Research on aryl benzenesulfonates reveals two distinct and competitive mechanistic pathways for nucleophilic substitution reactions. acs.orgnih.gov
S-O Bond Cleavage: This pathway involves a nucleophilic attack directly on the sulfur atom, leading to the scission of the sulfur-oxygen bond. This is often the major reaction pathway in reactions with nitrogen nucleophiles like benzylamines. acs.orgnih.gov The mechanism is proposed to be stepwise, proceeding through a rate-limiting step that forms a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate. nih.gov
C-O Bond Cleavage (SₙAr): This pathway is a nucleophilic aromatic substitution (SₙAr) where the nucleophile attacks the aromatic carbon atom bonded to the sulfonate group, resulting in the cleavage of the carbon-oxygen bond. acs.org This route is favored by stronger nucleophiles and the presence of electron-donating substituents on the phenoxide ring. The mechanism involves the formation of a Meisenheimer-type complex, with the rate-limiting step being the expulsion of the sulfonate anion. acs.orgnih.gov
The choice between these two pathways is influenced by the nature of the nucleophile, the substituents on the aromatic rings, and the solvent. acs.org For instance, thiophenoxide nucleophiles tend to react exclusively via the C-O bond cleavage pathway. acs.org
Oxidative and Reductive Reactivity Profiles
The oxidative and reductive chemistry of this compound is influenced by both the aromatic ring and the sulfonate group.
Oxidative Reactivity: The sulfate radical (SO₄•⁻), a powerful oxidant, can react with alkyl sulfonates, with hydrogen abstraction being the likely dominant pathway. acs.org However, the sulfonate group itself has a strong electron-withdrawing nature, which tends to deactivate the molecule towards oxidation, making alkyl sulfonates less reactive than corresponding alcohols. acs.org Studies on the ozonolysis of sodium lignosulfonate, a complex polymer containing sulfonate structures, show that oxidation can lead to the destruction of aromatic nuclei, formation of quinoid structures, and eventual cleavage of the aromatic rings. researchgate.net This suggests that under harsh oxidative conditions, the benzene ring of this compound could undergo significant degradation.
Reductive Reactivity: While specific reductive pathways for this compound are not extensively detailed, the general behavior of related sulfonated compounds provides insight. The reductive cleavage of some sulfonamides has been shown to proceed via a pre-equilibrium electron-transfer mechanism. dtic.mil This suggests that under appropriate reducing conditions, the C-S or S-O bonds in the sulfonate group could be targeted for cleavage.
Radical Reaction Kinetics and Mechanisms
The sulfonate group can participate in and influence radical reactions. Sulfonyl radicals (ArSO₂•) are key intermediates in various transformations.
Formation and Reaction of Sulfonyl Radicals: Sulfonyl radicals can be generated and subsequently add to carbon-carbon multiple bonds. acs.org The kinetics for the addition of the tosyl radical (p-CH₃C₆H₄SO₂•), a close structural analog, to various alkenes have been studied. The rate constants for this addition vary over a narrower range than the reverse reaction, indicating that the stability of the resulting adduct radical significantly influences the reaction rate. acs.org
Reactions with Sulfate Radicals: The sulfate radical anion (SO₄•⁻) is a potent oxidant that can initiate radical reactions. acs.orgsioc-journal.cn The oxidation kinetics of various alkyl sulfonates by the sulfate radical have been measured using laser flash photolysis. The second-order rate constants for these reactions are typically in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹. acs.org
Table 2: Kinetic Data for Related Radical Reactions
| Radical Species | Reaction Type | Substrate | Rate Constant (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| MeSO₂• | Formation from MeSO₂Cl⁻• | - | > 10⁶ s⁻¹ | acs.org |
| Tosyl radical (p-CH₃C₆H₄SO₂•) | Addition | Styrene | 2.1 x 10⁷ | acs.org |
Advanced Analytical Chemistry Techniques for Characterization of Sodium 3 Isopropylbenzenesulfonate
Chromatographic Separations for Purity and Compositional Analysis
Chromatographic techniques are essential for separating sodium 3-isopropylbenzenesulfonate from impurities and related substances. These methods provide critical information on the purity and compositional profile of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.
Method development involves optimizing several parameters to achieve a good separation (resolution) between the target analyte and any impurities. Key variables include the type of stationary phase, the composition of the mobile phase (typically a mixture of an aqueous buffer like phosphate (B84403) or acetate (B1210297) and an organic modifier like acetonitrile), the pH of the mobile phase, and the column temperature. nih.govgoogle.com For benzenesulfonates, a mobile phase containing acetonitrile (B52724) and water is often effective. sielc.com Detection is frequently performed using an ultraviolet (UV) detector, as the benzene (B151609) ring possesses a strong chromophore. oatext.com
Validation of the developed HPLC method is crucial to ensure its reliability. This process involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govoatext.com A validated method ensures that the results are accurate and reproducible for routine quality control analysis. An improved HPLC method with a diode array detector (DAD) can allow for the detection and quantification of related sulfonate compounds at very low levels. oatext.com
Table 1: Typical HPLC Parameters for Benzenesulfonate (B1194179) Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., ODS-3), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1 M Phosphoric Acid solution (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25-35 °C |
| Injection Volume | 20 µL |
This table presents a generalized set of starting conditions based on methods for related analytes. nih.govgoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Trace Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. scioninstruments.com It is primarily suited for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile and cannot be directly analyzed by GC-MS.
To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile form. academicjournals.org For instance, the sulfonate salt can be converted into a more volatile ester derivative. This chemical modification makes the compound suitable for injection into the GC system, where it is vaporized and separated on a capillary column. scioninstruments.com Following separation, the analyte enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This spectrum serves as a "molecular fingerprint," allowing for highly confident identification, even at trace levels. scioninstruments.comacademicjournals.org
Table 2: General GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary Column (e.g., TG-624SilMS), 30 m x 0.32 mm |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temperature | 240-290 °C |
| Oven Program | Temperature gradient, e.g., start at 50°C, ramp to 220°C |
| MS Detector | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
This table outlines general parameters; specific conditions depend on the exact derivative formed. academicjournals.orgmdpi.comresearchgate.net
Ion Exchange Chromatography Applications
Ion Exchange Chromatography (IEC) is an ideal technique for the separation of ionic species. Since benzenesulfonic acids are strong acids that exist as anions in aqueous solutions, anion-exchange chromatography is a highly effective method for their analysis. gcms.cz This technique separates molecules based on their respective charged groups.
In a typical IEC application for this compound, a column with a stationary phase containing positively charged functional groups (anion exchanger) is used. gcms.czresearchgate.net The sample is introduced, and the negatively charged benzenesulfonate anion binds to the stationary phase. Elution is achieved by passing a mobile phase, usually a buffer solution, through the column. The ionic strength and pH of the eluent are critical parameters; by gradually increasing the ionic strength of the buffer (a gradient elution), the bound analytes can be selectively displaced and eluted from the column. cdnsciencepub.comresearchgate.net This approach allows for the effective separation of various benzenesulfonates from each other and from other anionic components in a mixture. nih.gov
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound, complementing the data obtained from chromatographic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structures. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.
In the ¹H NMR spectrum, the isopropyl group gives rise to two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling. The aromatic region of the spectrum would show a complex pattern of signals corresponding to the four protons on the benzene ring. The specific splitting pattern and chemical shifts of these aromatic protons are diagnostic of the 1,3- (or meta) substitution pattern on the ring.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. It would show distinct signals for the two carbons of the isopropyl group, and four signals for the aromatic carbons (due to symmetry, two carbons are equivalent), including the carbon atom directly attached to the sulfonate group. The chemical shifts are influenced by the electronic environment of each carbon atom. sysu.edu.cnchemistrysteps.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Isopropyl | -CH₃ | ~1.2 (doublet) | ~24 |
| Isopropyl | -CH- | ~2.9 (septet) | ~34 |
| Aromatic | C-H | ~7.3 - 7.8 (multiplets) | ~125 - 135 |
| Aromatic | C-SO₃⁻ | N/A | ~148 |
| Aromatic | C-CH(CH₃)₂ | N/A | ~150 |
Predicted values are based on standard chemical shift ranges and data for similar aromatic compounds. chemistrysteps.comlibretexts.org The solvent used (e.g., D₂O) can influence the exact shifts.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. mt.com
The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonate group (SO₃⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and appear in the fingerprint region of the spectrum. Other characteristic bands include C-H stretching vibrations from the isopropyl group and the aromatic ring, and C=C stretching vibrations from the aromatic ring. thermofisher.comresearchgate.net
Raman spectroscopy also provides information about these vibrations but is governed by different selection rules. While the polar sulfonate group vibrations produce strong IR signals, the vibrations of the nonpolar aromatic ring and C-C backbone often yield strong signals in the Raman spectrum. thermofisher.com For example, the aromatic C=C stretching and the symmetric "ring breathing" mode are typically prominent Raman bands. nih.gov Analyzing both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. mt.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H | Stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Sulfonate (S=O) | Asymmetric Stretch | ~1260 - 1150 | Strong | Weak |
| Sulfonate (S=O) | Symmetric Stretch | ~1070 - 1030 | Strong | Medium |
| C-S | Stretch | ~800 - 600 | Medium | Medium |
This table presents expected ranges based on general spectroscopic data for benzenesulfonates and aromatic compounds. thermofisher.comresearchgate.netnih.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy in Quantitative Analysis
Ultraviolet-Visible (UV/Vis) spectroscopy is a robust and widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV or visible regions of theelectromagnetic spectrum. researchgate.net For this compound, the chromophore is the substituted benzene ring. The absorption of UV light excites electrons from lower energy π orbitals to higher energy π* orbitals (π→π* transitions). spcmc.ac.in
The UV spectrum of benzene, the parent chromophore, exhibits three main absorption bands, with the primary bands appearing around 184 nm and 204 nm, and a secondary, less intense band with fine structure appearing around 256 nm. spcmc.ac.in Substitution on the benzene ring, such as with an alkyl group and a sulfonate group, influences the position and intensity of these absorption maxima (λmax). For alkylbenzenes and related aromatic sulfonates, the characteristic absorption bands are typically observed in the regions of 220-230 nm and 260-280 nm. unirioja.esnist.gov
Quantitative analysis is performed by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions of known concentration and measuring their absorbance at a specific wavelength (typically the λmax for maximum sensitivity), a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Table 1: Expected UV Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λmax Region (nm) |
| π → π* (Primary Band) | Substituted Benzene Ring | ~ 220 - 230 |
| π → π* (Secondary Band) | Substituted Benzene Ring | ~ 260 - 280 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound. For this compound (molar mass: 222.24 g/mol ), MS analysis typically focuses on the 3-isopropylbenzenesulfonate anion (C9H11O3S⁻), which has a molecular weight of approximately 199.05 Da. nih.gov Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used, often in negative ion mode to directly observe the deprotonated molecule.
Tandem mass spectrometry (MS/MS) provides deeper structural insight through collision-induced dissociation (CID) of a selected precursor ion (in this case, the molecular anion at m/z 199). acs.orgajrconline.org The resulting fragmentation pattern is characteristic of the molecule's structure. For 3-isopropylbenzenesulfonate, the fragmentation is dictated by the structure of the alkylbenzene sulfonate.
Key fragmentation pathways for alkylbenzenesulfonates include:
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonates involves the neutral loss of SO₂ (64 Da). researchgate.net
Cleavage of the Alkyl Chain: The isopropyl group can be cleaved. A common fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group, or the loss of propylene (B89431) (C₃H₆).
Benzylic Cleavage: The bond between the benzene ring and the isopropyl group can break, leading to fragments representative of the aromatic core.
Formation of Phenoxide Ions: Following the loss of sulfur dioxide, further fragmentation can lead to the formation of phenoxide-type ions. acs.orgnih.gov
The precise fragmentation pattern provides a chemical fingerprint that confirms the identity of the compound and can be used to distinguish it from its isomers.
Table 2: Predicted Mass Spectrometry Fragmentation for 3-Isopropylbenzenesulfonate Anion
| Description | Proposed Fragment Structure | Predicted m/z |
| Parent Anion | [C₆H₄(CH(CH₃)₂)SO₃]⁻ | 199 |
| Loss of Propylene (C₃H₆) | [C₆H₅SO₃]⁻ | 157 |
| Loss of Sulfur Dioxide (SO₂) | [C₉H₁₁O]⁻ | 135 |
| Loss of Sulfonate Group (•SO₃) | [C₉H₁₁]⁻ | 119 |
| Benzenesulfonate Anion | [C₆H₄SO₃]⁻ | 156 |
Emerging and Specialized Analytical Methodologies
While UV/Vis spectroscopy and mass spectrometry are foundational techniques, emerging and specialized methodologies, particularly hyphenated techniques, offer enhanced specificity, sensitivity, and efficiency for the characterization of this compound, especially in complex matrices or for trace-level impurity profiling. chemijournal.comwisdomlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of surfactants like alkylbenzene sulfonates. alfachemic.comthermofisher.com High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) first separates the sample into its individual components based on their physicochemical properties. alfachemic.com The separated components then flow directly into a mass spectrometer for detection and identification. This is crucial for separating this compound from isomers, related substances, or manufacturing by-products before MS analysis. alfachemic.comthermofisher.com LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), allows for the confident identification and quantification of the target compound and its impurities at very low levels. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Although this compound itself is non-volatile, GC-MS is a valuable specialized technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the manufacturing process. scholaris.cascispace.com This could include residual starting materials like cumene (B47948) or other organic solvents.
Other Advanced Techniques:
Capillary Electrophoresis (CE): This technique separates ionic species based on their electrophoretic mobility in an electric field and can be an alternative or complementary separation method to HPLC for charged analytes like sulfonates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods (e.g., COSY, HSQC), can provide unambiguous structural confirmation, definitively establishing the substitution pattern on the aromatic ring and the structure of the alkyl group.
These advanced methods provide a more comprehensive characterization, ensuring the identity, purity, and quality of this compound. tandfonline.com
Interfacial Phenomena and Surfactant Science of Sodium 3 Isopropylbenzenesulfonate
Fundamental Principles of Surface and Interfacial Tension Modulation
The primary function of a surfactant like sodium 3-isopropylbenzenesulfonate is to reduce the surface tension of a liquid (typically water) or the interfacial tension between two immiscible liquids (like oil and water). Surface tension arises from the cohesive energy present at the interface of a liquid. In the bulk of the liquid, molecules are pulled equally in all directions by neighboring molecules, resulting in a net force of zero. At the surface, however, molecules are pulled inwards by other molecules deep inside the liquid and are not attracted as intensely by the molecules in the adjacent phase (e.g., air). This imbalance creates an inward force at the surface that causes the liquid to behave as if its surface were covered with a stretched membrane.
This compound modulates this tension by adsorbing at the interface. Its amphiphilic nature drives the hydrophobic isopropylbenzene group to orient away from the aqueous phase, while the hydrophilic sulfonate group remains in the water. This molecular arrangement disrupts the cohesive energy network of the water molecules at the surface, effectively reducing the surface tension. Similarly, at a liquid-liquid interface, the surfactant positions itself between the two phases, reducing the unfavorable interactions and lowering the interfacial tension. While primarily classified as a hydrotrope with minimal influence on surface tension compared to conventional surfactants, one report indicates a surface tension of 35 mN/m at 25 °C for a sodium cumene (B47948) sulfonate solution, demonstrating its surface activity. atamanchemicals.comerasm.org The reduction in surface tension is a key indicator of its efficiency as a wetting agent and its ability to participate in the stabilization of dispersions. dolphinpharma.comdolphinpharma.com
Role in Colloid and Dispersion Stability
A colloid is a mixture in which one substance of microscopically dispersed insoluble particles is suspended throughout another substance. The stability of these systems—preventing the particles from aggregating or separating—is paramount, and surfactants play a key role in achieving this.
Emulsification: An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water. This compound contributes to emulsion stability primarily through its role as a hydrotrope or coupling agent. By increasing the solubility of organic (oily) components in an aqueous solution, it helps to create stable, homogeneous formulations and prevent phase separation. atamankimya.com This mechanism differs from classical emulsification, which relies on surfactants forming a stable interfacial film or micelle structure around droplets.
Foam Stabilization: A foam is a dispersion of a gas in a liquid. While some reports suggest that sodium cumene sulfonate generates essentially no foam on its own, it can be a critical component in stabilizing foams, particularly those containing solid particles. atamanchemicals.com Research on enhanced oil recovery has shown that sodium cumenesulfonate can be used to modify the surface of nanoparticles (e.g., alumina), making them effective foam stabilizers. acs.orgacs.org The mechanism involves the adsorption of the sulfonate onto the nanoparticle surface, which alters the particle's wettability and allows it to effectively arrest the thinning of the liquid films between gas bubbles, preventing coalescence.
A study on alumina (B75360) nanoparticle-stabilized foams revealed a competitive effect with sodium cumenesulfonate (SC). acs.org
Table 2: Effect of Sodium Cumenesulfonate (SC) Concentration on Nanoparticle-Stabilized Foam
| SC Concentration Range | Observation | Interpretation |
|---|---|---|
| Low to Moderate (0-20 mM) | Foam stability increases with SC concentration. | Increased adsorption of SC onto nanoparticles improves their ability to stabilize the foam structure. acs.org |
This demonstrates that this compound's role in complex systems can be highly specific, acting not as a primary foaming agent but as a surface modifier that enables other components to stabilize the dispersion.
Wettability describes the ability of a liquid to maintain contact with a solid surface. It is commonly quantified by measuring the contact angle, which is the angle a liquid droplet makes with the surface at the three-phase (solid-liquid-gas) boundary. nih.gov A low contact angle (<90°) indicates good wettability, meaning the liquid spreads over the surface. A high contact angle (>90°) signifies poor wettability.
Surfactants like this compound improve the wettability of aqueous solutions on various surfaces. By adsorbing at the solid-liquid interface, the surfactant lowers the interfacial tension. According to Young's equation, a reduction in the solid-liquid interfacial tension leads to a smaller contact angle, promoting the spreading of the liquid. This property is essential in applications like detergents, where the cleaning solution must effectively wet both the fabric and the soil to be removed. The ability to enhance wetting is a direct consequence of the fundamental reduction in surface tension caused by the surfactant's amphiphilic structure. dolphinpharma.comnih.gov
Electrokinetic Properties and Electrical Double Layer Characteristics
The behavior of colloidal systems is profoundly influenced by the electrical phenomena at the interface between the dispersed particles and the continuous phase. For particles suspended in an aqueous medium containing this compound, the adsorption of this anionic surfactant onto the particle surfaces dictates the electrokinetic properties and the structure of the surrounding electrical double layer.
As an anionic surfactant, this compound dissociates in water into a negatively charged 3-isopropylbenzenesulfonate anion and a positively charged sodium cation (Na⁺). The amphiphilic nature of the 3-isopropylbenzenesulfonate anion, with its hydrophobic isopropylbenzene tail and hydrophilic sulfonate head, drives it to interfaces. When colloidal particles are present, these anions tend to adsorb onto the particle surfaces, particularly if the surfaces are hydrophobic or possess positive charges. This adsorption imparts a negative charge to the particles. researchgate.netcolostate.edu
This induced surface charge leads to the formation of an electrical double layer. This layer consists of two main regions: the Stern layer and the diffuse layer. nih.gov The Stern layer is the region immediately adjacent to the particle surface where the negatively charged sulfonate headgroups of the adsorbed surfactant anions are located. This layer also contains some counter-ions (in this case, sodium ions) that are strongly bound to the surface by electrostatic attraction. nih.gov Beyond the Stern layer lies the diffuse layer, where there is a higher concentration of mobile counter-ions (Na⁺) and a lower concentration of co-ions (3-isopropylbenzenesulfonate anions) compared to the bulk solution. nih.govnih.gov The electrical potential gradually decreases with distance from the particle surface, eventually reaching the potential of the bulk solution.
Zeta Potential Measurements in Colloidal Systems
The zeta potential (ζ-potential) is a critical parameter for understanding the stability of colloidal dispersions. It represents the electrical potential at the slipping plane, which is the boundary that separates the layer of fluid and ions that move with the particle from the bulk fluid. colostate.edu The magnitude of the zeta potential is a direct indicator of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically greater than ±30 mV) signifies strong inter-particle repulsion, which helps to overcome van der Waals attractive forces and prevent particle aggregation or flocculation, thus ensuring the stability of the colloidal system. colostate.eduscialert.net
In systems containing this compound, the adsorption of the 3-isopropylbenzenesulfonate anions onto colloidal particles will generally lead to a negative zeta potential. researchgate.net The magnitude of this negative potential is expected to increase with the concentration of the surfactant, as more anions adsorb onto the particle surfaces. This effect has been observed for other anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS), where increasing surfactant concentration leads to more negative zeta potential values on various particles, thereby enhancing colloidal stability. scialert.netnih.govsci-hub.se
While specific experimental research data for the zeta potential of this compound in colloidal systems were not available in the reviewed literature, the expected trend can be illustrated based on the established behavior of similar anionic surfactants. The addition of this compound would increase the negative surface charge of the particles, leading to a more negative zeta potential and, consequently, greater electrostatic stabilization of the colloid.
Illustrative Data: Expected Trend of Zeta Potential with Anionic Surfactant Concentration
The following table provides a hypothetical representation of the effect of increasing concentrations of an anionic surfactant, such as this compound, on the zeta potential of a model colloidal system. This data is illustrative and intended to demonstrate the expected scientific principles.
| Surfactant Concentration (mol/L) | Illustrative Zeta Potential (mV) | Colloidal Stability |
| 0 (No Surfactant) | -10.5 | Unstable |
| 1 x 10⁻⁵ | -25.2 | Incipient Instability |
| 5 x 10⁻⁵ | -38.7 | Moderate Stability |
| 1 x 10⁻⁴ | -45.1 | Good Stability |
| 5 x 10⁻⁴ | -52.4 | Excellent Stability |
Structure Property Relationships and Molecular Design Principles for Sodium 3 Isopropylbenzenesulfonate
Influence of Isomeric Structure on Macroscopic Behavior
The specific placement of the isopropyl group on the benzene (B151609) ring—whether it is in the ortho (2-), meta (3-), or para (4-) position—creates isomers that, despite having the same chemical formula (C₉H₁₁NaO₃S), exhibit different macroscopic behaviors. nih.govnih.govnih.gov The general term "sodium cumenesulfonate" often refers to a mixture of these isomers. chemicalbook.comchemicalbook.com
Systematic studies on related alkylbenzene sulfonates show that even minor structural variations in the hydrophobic group can dramatically affect aggregation properties and micelle formation. researchgate.net The branching of the alkyl tail, such as the isopropyl group in sodium cumenesulfonate, gives it a greater ability to form micelles compared to a linear tail of the same carbon number. researchgate.net This structural feature also influences how the molecules adsorb at interfaces. mdpi.com
Table 1: Physicochemical Properties of Sodium Isopropylbenzenesulfonate Isomers Here are the computed properties for the three isomers of sodium isopropylbenzenesulfonate.
| Property | Sodium 2-isopropylbenzenesulfonate (ortho) | Sodium 3-isopropylbenzenesulfonate (meta) | Sodium 4-isopropylbenzenesulfonate (B230318) (para) |
| IUPAC Name | sodium;2-propan-2-ylbenzenesulfonate nih.gov | sodium;3-propan-2-ylbenzenesulfonate nih.gov | sodium;4-propan-2-ylbenzenesulfonate nih.gov |
| Molecular Formula | C₉H₁₁NaO₃S nih.gov | C₉H₁₁NaO₃S nih.gov | C₉H₁₁NaO₃S nih.gov |
| Molecular Weight | 222.24 g/mol nih.gov | 222.24 g/mol nih.gov | 222.24 g/mol nih.gov |
| Topological Polar Surface Area | 65.6 Ų nih.gov | 65.6 Ų nih.gov | 65.6 Ų nih.gov |
| CAS Number | 32073-22-6 nih.gov | 65130-69-0 nih.gov | 15763-76-5 nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. researchgate.netmdpi.com These models build a mathematical correlation between calculated molecular descriptors (numerical representations of a molecule's structure) and an experimentally measured property. researchgate.net
For a compound like this compound, QSPR models can be developed to predict key surfactant and hydrotrope properties. The process involves:
Data Collection : Gathering a dataset of molecules with known properties, such as other hydrotropes or surfactants. scilit.com
Descriptor Calculation : Computing various molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors. researchgate.net For this compound, descriptors would quantify aspects of its isopropyl group, benzene ring, and sulfonate head.
Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a predictive equation. researchgate.netnih.gov
Validation : Testing the model's accuracy and predictive power on an external set of compounds not used in the model's creation. nih.gov
A simple QSPR model could take the form of an equation like: log(Property) = a * (Descriptor 1) + b * (Descriptor 2) + c. researchgate.net For surfactants, QSPR models have been successfully developed to predict properties like the critical micelle concentration (CMC) and surface tension at the CMC. scilit.com A recent study developed a highly accurate QSPR model for various surfactant types using a graph neural network (GNN), demonstrating the power of modern machine learning in this field. scilit.com Such models are invaluable tools for screening new molecular designs without the need for synthesis and physical testing. researchgate.net
Rational Design Strategies for Enhanced Functionality
The knowledge gained from structure-property relationships and computational modeling enables the rational design of new surfactant and hydrotrope molecules with enhanced or specialized functionalities. rsc.orgdntb.gov.ua The goal is to modify the molecular structure to achieve a desired performance characteristic. dntb.gov.ua
Modifying the Hydrophobic Tail : The structure of the hydrophobic part is critical. For alkylbenzene sulfonates, the degree of branching and the length of the alkyl chain influence performance. researchgate.net Including aromatic groups, like the phenyl group in this compound, can improve compatibility with certain materials, such as graphene, for creating advanced nanocomposites. researchgate.net Research has shown that increasing the number of aromatic moieties in a surfactant's structure can significantly enhance properties like electrical conductivity in these composites. researchgate.net
Altering the Hydrophilic Head : The nature of the hydrophilic head group also dictates function. Anionic surfactants can be designed with different head groups, such as sulfonate, sulfate (B86663), or phosphate (B84403). rsc.org Increasing the size of the head group can influence the curvature of the organic/inorganic interface, leading to different self-assembled mesophases. rsc.org
Designing for Specific Interactions : Surfactants can be engineered for highly specific tasks. For example, short, rigid helical peptides have been designed to act as both emulsifiers and thickeners, a dual functionality that typically requires a mixture of compounds. nih.gov This demonstrates a paradigm of molecular engineering where function is precisely controlled through structural design. nih.gov For hydrotropes like this compound, rational design could focus on optimizing the balance between the hydrophobic and hydrophilic portions to maximize its solubilizing power for a specific target compound or to improve its performance under extreme conditions of temperature or salinity. researchgate.net
Environmental Fate and Degradation Pathways of Sodium 3 Isopropylbenzenesulfonate
Environmental Persistence and Mobility Assessment
Sodium 3-isopropylbenzenesulfonate is generally considered to be readily biodegradable and not persistent in the environment. However, its high water solubility and low tendency to adsorb to soil particles contribute to its high mobility.
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. While generally considered to have low persistence, some studies indicate that under specific conditions, such as in anaerobic aquifer slurries, the degradation of sodium cumenesulfonate can be very slow, with one study showing only about 4% degradation after 13 months atamanchemicals.com. In the atmosphere, it is estimated to degrade by reaction with photochemically produced hydroxyl radicals with an approximate half-life of 29 days atamanchemicals.com.
The mobility of a substance in soil is largely determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates a low affinity for soil particles and a high potential for leaching into groundwater. This compound has estimated Koc values ranging from 1.4 to 12, which classifies it as having very high mobility in soil atamanchemicals.com.
| Mobility Classification | Koc Value Range | This compound Classification |
| Very High | 0 - 50 | Yes |
| High | 50 - 150 | |
| Medium | 150 - 500 | |
| Low | 500 - 2,000 | |
| Slight | 2,000 - 5,000 | |
| Immobile | > 5,000 | |
| Data based on estimated Koc values for sodium cumenesulfonate atamanchemicals.com. |
Due to its high mobility, this compound is expected to have a low potential for bioaccumulation in organisms interchimie.fr. Adsorption to sediment and hydrolysis are not considered to be significant fate processes in aquatic systems atamanchemicals.com.
Impact of Environmental Parameters on Degradation Rates (e.g., pH, Temperature, Salinity, Organic Matter)
The rate at which this compound degrades in the environment is influenced by several key parameters. While specific quantitative data for this compound is limited, studies on similar aromatic sulfonates and other organic pollutants provide insights into these effects.
Temperature: Temperature plays a crucial role in the rate of biodegradation. Studies on LAS have demonstrated that degradation is temperature-dependent, with optimal rates typically occurring between 25°C and 35°C europa.euacs.org. Lower temperatures can significantly slow down the degradation process, often requiring longer periods for microbial populations to acclimate and effectively break down the compound nih.gov. For instance, the thermal degradation of aromatic poly(ether sulfone) copolymers has been shown to occur at high temperatures, in the range of 370 to 650 °C nih.govresearchgate.net. While these temperatures are not environmentally relevant for biodegradation, they illustrate the general principle that higher temperatures increase the rate of chemical breakdown.
Salinity: The concentration of dissolved salts, or salinity, can have a notable effect on the biodegradation of organic pollutants. Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that low levels of salinity (e.g., 1% NaCl) may slightly enhance the degradation rate, whereas high salinity (e.g., 3% NaCl) can significantly inhibit it nih.govdolphinpharma.com. High salt concentrations can create osmotic stress on microorganisms, leading to a decrease in their diversity and the abundance of degradation-related genes and enzymes nih.govdolphinpharma.com. In some tidal wetlands, increased salinity has been linked to enhanced activity of certain carbon-degrading enzymes, which could potentially increase the decomposition of organic matter nih.gov. However, for petrochemical wastewater, high total dissolved solids (TDS) can be a challenge for biological treatment, although salt-tolerant bacteria can achieve significant removal of contaminants researchgate.net.
| Salinity Level | Effect on Biodegradation of some Organic Pollutants |
| Low Salinity (e.g., 1% NaCl) | May slightly increase degradation rates nih.govdolphinpharma.com. |
| High Salinity (e.g., 3% NaCl) | Significantly inhibits degradation due to osmotic stress on microbes nih.govdolphinpharma.com. |
| Data based on studies of polycyclic aromatic hydrocarbons (PAHs) and may be indicative of the effects on other organic pollutants. |
Organic Matter: Soil organic matter (SOM) plays a complex and dual role in the degradation of organic pollutants. On one hand, SOM can serve as a primary food source for microorganisms, thereby stimulating the microbial populations that can also degrade pollutants researchgate.netfao.org. On the other hand, organic pollutants can adsorb to SOM, which may reduce their bioavailability and thus slow down their degradation ca.gov. The effect of SOM can depend on its content and composition. In some cases, the addition of organic matter has been shown to enhance the dissipation of pollutants diva-portal.org. For acid sulfate (B86663) soils, the incorporation of plant-based organic matter can significantly increase soil pH, creating more favorable conditions for microbial activity .
Theoretical and Computational Chemistry Investigations of Sodium 3 Isopropylbenzenesulfonate
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium 3-isopropylbenzenesulfonate at the atomic level. These computational methods provide insights into the molecule's electronic distribution, molecular orbital energies, and geometric parameters.
Ab Initio and Density Functional Theory (DFT) Approaches
While specific ab initio or Density Functional Theory (DFT) studies exclusively focused on this compound are not readily found in the public domain, the application of these methods can be described in principle. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), solve the electronic Schrödinger equation without empirical parameters, offering a high degree of accuracy. For a molecule like this compound, these calculations could determine its optimized geometry, bond lengths, and bond angles.
DFT has become a more common approach for systems of this size due to its balance of computational cost and accuracy. In a hypothetical DFT study of this compound, a suitable functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) would be selected to model the electron density and calculate key electronic properties. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Computed Properties of this compound
While detailed quantum chemical studies are not available, basic molecular properties can be computed from its structure.
| Property | Value | Source |
| Molecular Formula | C9H11NaO3S | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| IUPAC Name | sodium;3-propan-2-ylbenzenesulfonate | PubChem |
| InChI | InChI=1S/C9H12O3S.Na/c1-7(2)8-4-3-5-9(6-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 | PubChem |
| InChIKey | AOHCANAFQBWHJE-UHFFFAOYSA-M | PubChem |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] | PubChem |
Spectroscopic Property Prediction from First Principles
First-principles calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For this compound, DFT calculations could simulate its ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors of the nuclei. These theoretical spectra would be invaluable for interpreting experimental data and confirming the molecular structure.
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. This would allow for the assignment of peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching of the S=O bonds in the sulfonate group or the C-H bonds of the isopropyl group and benzene (B151609) ring.
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Conformational Landscape and Energetics
The isopropyl group attached to the benzene ring in this compound can rotate around the C-C single bond, leading to different spatial arrangements or conformations. Conformational analysis, which can be performed using both quantum mechanical calculations and MD simulations, aims to identify the stable conformers and the energy barriers between them. By systematically rotating the dihedral angle of the isopropyl group and calculating the corresponding energy, a potential energy surface can be mapped out. This would reveal the lowest energy (most stable) conformation of the molecule.
Solvent Effects and Self-Assembly Simulations
As a surfactant, the behavior of this compound in solution is of great interest. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent influences the conformational preferences and behavior of the molecule. For instance, in an aqueous environment, the hydrophilic sulfonate group would be expected to interact favorably with water molecules, while the hydrophobic isopropylbenzene part would be repelled.
At higher concentrations, surfactant molecules like this compound can self-assemble into larger structures such as micelles. MD simulations can be employed to study the initial stages of this self-assembly process. By placing a number of this compound molecules in a simulation box with water, one could observe their aggregation behavior, with the hydrophobic tails clustering together to minimize contact with water and the hydrophilic heads remaining exposed to the solvent. These simulations can provide details about the size, shape, and structure of the resulting aggregates.
Computational Reaction Mechanism Elucidation
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the sulfonation of isopropylbenzene to form the corresponding sulfonic acid is a key industrial process. DFT calculations could be used to model the reaction pathway, identifying the transition state structures and calculating the activation energies for each step. This would provide a detailed understanding of the reaction mechanism at a molecular level.
Another area of interest could be the study of the degradation or transformation of this compound in the environment. Computational methods could be used to explore potential reaction pathways, such as oxidation or biodegradation, helping to predict its environmental fate.
Transition State Theory and Kinetic Parameter Determination
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by examining the properties of the "activated complex," an intermediate molecular structure at the point of maximum energy along a reaction coordinate, known as the transition state. researchgate.netrsc.org The theory provides a framework for calculating rate constants based on the thermodynamic properties of the reactants and the transition state. nih.gov The core of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡):
k = (κkBT/h) e-ΔG‡/RT
where:
κ is the transmission coefficient (often assumed to be 1)
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation (ΔH‡ - TΔS‡)
Computational methods, such as Density Functional Theory (DFT), are instrumental in applying TST. youtube.com These methods allow for the calculation of the geometries and energies of reactants, products, and, most importantly, the transition state structure on the potential energy surface. From these calculations, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined, providing a complete kinetic profile of the reaction. nih.gov
Table 1: Experimental Kinetic Data for the Oxidation of Sodium p-Alkylbenzenesulfonates cdnsciencepub.com
| Arene | k₂ x 10⁵ (M⁻¹s⁻¹) | Relative Rate Ratio |
|---|---|---|
| Sodium p-toluenesulfonate | 4.06 | 1 |
| Sodium p-ethylbenzenesulfonate | 20.0 | 5 |
| Sodium p-isopropylbenzenesulfonate | 28.5 | 7 |
The experimental study determined the enthalpy of activation (ΔH‡) for the oxidation of sodium p-ethylbenzenesulfonate to be 21.0 kcal/mol and the entropy of activation (ΔS‡) to be -22.8 e.u. (entropy units). cdnsciencepub.com A computational study on the oxidation of this compound would aim to calculate these same parameters by locating the transition state for the rate-determining step, likely the abstraction of the hydrogen atom from the isopropyl group.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a collection of atoms as a function of their geometric positions. libretexts.org For a chemical reaction, the PES provides a visual landscape of all possible atomic arrangements, with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.org The path of lowest energy connecting reactants to products on the PES is known as the minimum energy pathway or reaction coordinate. libretexts.org
The generation of a PES is a purely computational endeavor, typically achieved through numerous single-point energy calculations for different molecular geometries using quantum mechanical methods. libretexts.orgrsc.org Key features of a PES include:
Minima: These are low-energy valleys on the surface representing stable species like reactants, products, and intermediates.
Saddle Points: These are points that are a maximum along the reaction coordinate but a minimum in all other directions. A first-order saddle point corresponds to a transition state structure. libretexts.org
For a reaction involving this compound, such as its oxidation, a PES would map the energy of the system as the bonds involved in the reaction (e.g., the C-H bond of the isopropyl group and the forming O-H bond with an oxidant) change in length and angle. While a specific PES for this compound's reactions has not been published, computational chemists can generate one to understand the reaction mechanism in detail. youtube.com The surface would confirm whether the reaction proceeds in a single step or through multiple steps involving intermediates. It would also provide the energy barrier (activation energy) for the reaction, which is directly related to the reaction rate. libretexts.org Advanced techniques can even use machine learning to generate highly accurate potential energy surfaces from a smaller number of high-level ab initio calculations. nih.govchemrxiv.org
Development of Predictive Models for Chemical Behavior
Predictive modeling in chemistry uses data from experiments or computational studies to create mathematical models that can forecast the properties or behavior of new or untested chemical systems. aps.org These models are crucial for designing new molecules, optimizing reaction conditions, and assessing chemical reactivity without exhaustive laboratory work.
For this compound and related compounds, predictive models could be developed in several ways:
Kinetic Models: By performing a series of computational studies on the reactions of various alkylbenzenesulfonates, one could develop a kinetic model that predicts the rate constant based on the properties of the alkyl group (e.g., size, branching). The data in Table 1, for example, could be the basis for a simple quantitative structure-activity relationship (QSAR) model. cdnsciencepub.com Automated computational tools can now take time-series concentration data and autonomously determine the most likely kinetic model and its parameters from a network of possible reactions. rsc.org
Mechanism-Based Models: Detailed computational investigations of a reaction mechanism, including the identification of all intermediates and transition states on the PES, allow for the construction of complex kinetic models. These models can simulate the reaction under various conditions (temperature, pressure, concentration) and predict the distribution of products. nih.gov For instance, a model for the oxidation of cumenesulfonates could predict the yield of the desired product versus potential byproducts.
Data-Driven Models: With sufficient data, machine learning algorithms can build predictive models without being constrained by traditional kinetic equations. These models can identify complex relationships between molecular structure, reaction conditions, and outcomes, proving highly effective for complex systems like Fenton reactions or polymerization. chemrxiv.org
The development of such models relies heavily on the generation of high-quality data, either from precise experiments or, increasingly, from accurate theoretical calculations of the underlying chemical principles. aps.org
Applications in Advanced Chemical Processes and Engineering Utilizing Sodium 3 Isopropylbenzenesulfonate
Function as a Reagent in Complex Organic Synthesis
Sodium 3-isopropylbenzenesulfonate serves as a valuable intermediate and reagent in the synthesis of a variety of organic compounds. ontosight.ai Its utility stems from the reactivity of the sulfonate group, which can participate in several types of reactions. The compound is primarily produced through the sulfonation of cumene (B47948) (isopropylbenzene), followed by neutralization with a sodium base like sodium hydroxide (B78521). google.com
One of the key applications is in nucleophilic substitution reactions, where the sulfonate group acts as a good leaving group and can be replaced by various nucleophiles. This allows for the introduction of different functional groups onto the aromatic ring, paving the way for the synthesis of more complex molecules. For instance, it is used as a precursor in the manufacture of specialty chemicals, including certain phenols and resorcinols.
Furthermore, sodium benzenesulfonate (B1194179) salts are used to prepare a variety of pharmaceutical drugs, which are known as besilates (INN) or besylates (USAN). The compound also serves as a building block for organosulfur compounds, which are significant in medicinal chemistry and materials science. rsc.org
Catalytic Roles in Chemical Transformations
The utility of this compound extends to catalysis, where it can influence the rate and outcome of chemical reactions. ontosight.ai While it is often the sulfonic acid group that exhibits catalytic activity, the sodium salt can be used directly or serve as a precursor to the catalytically active species in a reaction medium.
Its catalytic versatility is enhanced by its stability in aqueous and alcoholic solutions. This property allows it to be used in a broader range of synthetic conditions compared to more thermally sensitive catalysts. The presence of the sulfonate group can facilitate reactions by acting as a phase-transfer catalyst or by modifying the properties of the reaction medium. For example, sodium salts of sulfonic acids can catalyze esterification reactions and play a role in Beckmann rearrangements. biosynth.com In some contexts, transition metal ions are used to catalyze reactions involving sodium thiosulfate, demonstrating the interplay between different catalytic species. echemi.com
Process Intensification and Optimization in Industrial Chemistry
Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. scholarsresearchlibrary.com this compound, primarily through its action as a hydrotrope, is a key enabler of process intensification. atamankimya.comgminsights.com Hydrotropes are amphiphilic compounds that can dramatically increase the solubility of sparingly soluble or hydrophobic organic compounds in aqueous solutions. researchgate.netnveo.orgijcrt.org This property is crucial for overcoming reaction bottlenecks and optimizing industrial processes.
Enhanced Reaction Efficiency and Selectivity
The hydrotropic nature of this compound is instrumental in enhancing the efficiency and selectivity of chemical reactions. wisdomlib.org By increasing the solubility of organic reactants in water, it can facilitate reactions in aqueous media, which is a primary goal of green chemistry. nveo.orgkuleuven.bebiointerfaceresearch.com This approach can increase the rate of heterogeneous (multi-phase) reactions by improving mass transfer between phases. researchgate.netacs.org
Key mechanisms for enhanced efficiency include:
Increased Reaction Rates: By solubilizing a hydrophobic reactant in the aqueous phase, the hydrotrope increases the effective concentration of the reactant, leading to a faster reaction rate. researchgate.net
Elimination of Organic Solvents: The use of an aqueous hydrotrope solution can replace volatile, toxic, and flammable organic solvents, simplifying the process, reducing costs, and improving safety. nveo.orgijcrt.org
Improved Selectivity: By creating a unique microenvironment for the reaction, hydrotropes can influence the reaction pathway, potentially leading to higher selectivity for the desired product. irjmets.com
The table below illustrates the effect of hydrotropes on reaction systems, which is a principle that applies to this compound.
| System Property | Effect of Hydrotrope Addition | Consequence for Process Efficiency |
| Reactant Solubility | Increases solubility of hydrophobic compounds in water. acs.org | Higher effective reactant concentration, leading to faster reaction rates. |
| Mass Transfer | Enhances mass transfer coefficient in heterogeneous systems. researchgate.netacs.org | Overcomes diffusion limitations, increasing overall reaction speed. |
| System Viscosity | Reduces viscosity of concentrated liquid formulations. atamankimya.comatamanchemicals.com | Improved mixing, pumping, and heat transfer; lower energy consumption. |
| Solvent System | Allows replacement of organic solvents with aqueous solutions. nveo.org | Greener, safer, and more cost-effective process; simplified product separation. |
Novel Reactor Design Principles
The use of hydrotropes like this compound can influence and simplify reactor design. By enabling reactions in aqueous media, the need for specialized, corrosion-resistant, and high-pressure reactors designed for organic solvents can be eliminated. This leads to lower capital costs and simpler, more robust reactor systems.
Furthermore, process intensification often involves the use of novel reactor concepts like microreactors or continuous flow reactors. scholarsresearchlibrary.comrsc.org The viscosity-reducing properties of this compound are highly beneficial in such systems, as they ensure smooth flow and prevent blockages in the narrow channels of microreactors. By improving mass transfer, the hydrotrope helps to realize the intrinsic reaction kinetics, a key goal in the design of high-efficiency continuous reactors. The ability to create stable, low-viscosity dispersions or emulsions is also critical for certain polymerization reactions carried out in specialized reactors. multichemexports.com
Emerging and Specialized Industrial Applications
Beyond its established role in detergents, this compound is finding use in a growing number of specialized and emerging industrial applications, driven by its versatile hydrotropic and surfactant properties.
Oil & Gas Industry: It is used in the oil and gas sector as a component in drilling fluids, completion fluids, and hydraulic fracturing fluids to reduce viscosity, improve flow, and stabilize emulsions. atamanchemicals.commarketresearchfuture.com
Emulsion Polymerization: It acts as an additive and stabilizer, enhancing the compatibility of monomers and the resulting polymer in the production of emulsion-based paints, adhesives, and coatings. multichemexports.commoneidechem.com
Agrochemicals: In pesticide and herbicide formulations, it functions as a solubilizer and carrier, allowing for the creation of stable emulsions and improving the spread and absorption of active ingredients on plant surfaces. multichemexports.com
Metalworking and Electroplating: The compound is used in metalworking fluids and as an additive in electroplating baths to improve wetting and performance. atamankimya.comatamanchemicals.com
Advanced Materials and Energy: A notable emerging application is in energy storage, specifically in aqueous redox flow batteries. By increasing the solubility of redox-active organic compounds in the electrolyte, hydrotropes like sodium xylenesulfonate (a related compound) can significantly boost the energy density of these batteries, a critical factor for their commercial viability. acs.org Additionally, sodium cumenesulfonate has been studied for its photoelectrochemical properties and as a potential photodecomposition agent for organic waste. biosynth.com
The following table summarizes some of the specialized applications of this compound.
Patent Landscape, Industrial Research, and Future Perspectives on Sodium 3 Isopropylbenzenesulfonate
Analysis of Patent Literature and Intellectual Property Trends
An analysis of the patent landscape reveals that sodium 3-isopropylbenzenesulfonate, often referred to as sodium m-cumenesulfonate in literature, is a subject of interest in various industrial applications. nih.govatamanchemicals.com Patents associated with this compound can be found on platforms like WIPO PATENTSCOPE, indicating its relevance in technological and commercial domains. nih.gov
Another significant area of patent activity is its use as a nucleating agent in thermoplastic polymer compositions. google.com U.S. Patent Application US20110092625A1 describes a thermoplastic polymer composition that includes a compound conforming to the structure of sodium isopropylbenzenesulfonate isomers. google.com This suggests a trend towards its application in enhancing the properties of polymers like polyethylene. google.com
The patent literature also points to its broader utility in detergent formulations and other industrial processes as a hydrotrope, coupling agent, and solubilizer. atamanchemicals.comatamanchemicals.comatamanchemicals.com While specific patent numbers are not always directly cited in general product descriptions, the recurring mention of these functions in commercially available product literature, which often stems from patented technologies, underscores a consistent intellectual property trend. atamanchemicals.comatamanchemicals.comatamanchemicals.com
Industrial Research and Development Initiatives
Industrial research and development concerning this compound primarily revolves around its function as a hydrotrope. Hydrotropes are compounds that enhance the solubility of sparingly soluble organic substances in aqueous solutions. atamanchemicals.com Unlike typical surfactants, the hydrophobic part of this compound is generally too small to lead to spontaneous self-aggregation into micelles. atamanchemicals.com
Commercially, it is available under trade names such as ELTESOL® SC 93. atamanchemicals.com Industrial applications are extensive and include its use as a solubilizer, coupling agent, and cloud point depressant in heavy-duty cleaners, wax strippers, and dishwashing detergents. atamanchemicals.comatamanchemicals.com Furthermore, it finds use in oilfield applications, metalworking fluids, and as an anti-caking agent in powdered detergents. atamanchemicals.comatamanchemicals.com The compound's ability to lower the viscosity of concentrated liquid detergents is another key area of industrial focus. atamanchemicals.comatamanchemicals.com
The production process itself is a subject of industrial R&D, as evidenced by patents aiming to improve efficiency and product quality. google.com The synthesis typically involves the sulfonation of cumene (B47948) (isopropylbenzene) with sulfuric acid, followed by neutralization with sodium hydroxide (B78521). tiiips.com Research efforts are directed at optimizing this process to produce a clear, high-quality solution with minimal impurities. google.com
Several chemical suppliers, including Ataman Kimya, Sigma-Aldrich, and various others listed on platforms like BuyersGuideChem and LookChem, are actively involved in the production and distribution of sodium cumenesulfonate, indicating a mature industrial market. atamanchemicals.comatamanchemicals.comsigmaaldrich.combuyersguidechem.comlookchem.com These companies often provide technical data sheets and research materials that highlight the compound's properties and applications, contributing to the body of industrial knowledge.
Identification of Knowledge Gaps and Future Research Directions
Despite its established industrial use, there are several areas where knowledge about this compound could be expanded. One report noted a potential decline in research and development activities, which could hamper the market. atamanchemicals.com This suggests a need for renewed investigation into its properties and applications to maintain market growth. atamanchemicals.com
A significant portion of the available information focuses on its role as a hydrotrope in cleaning formulations. atamanchemicals.comatamanchemicals.comatamanchemicals.com Future research could delve deeper into the specific mechanisms of hydrotropy for this compound with a wider range of solutes. Understanding the precise molecular interactions could lead to the design of more effective and specialized formulations.
While its use as a nucleating agent in polymers is patented, further academic and industrial research could explore its effectiveness in a broader range of polymers beyond polyethylene. google.com Investigating the impact of its isomeric purity on nucleation efficiency could also be a valuable research avenue.
The environmental fate and ecotoxicology of this compound present another area for further study. Although some data on its biodegradability and mobility in soil exists, a more comprehensive understanding of its long-term environmental impact is crucial, especially given its widespread use in detergents that are released into wastewater systems. atamanchemicals.com
Finally, the development of more sustainable and efficient synthesis methods remains a pertinent research direction. While patents like CN105330573A address some of the issues with traditional methods, continuous improvement in terms of reducing waste, energy consumption, and the use of harsh reagents would be beneficial. google.com
Potential for Novel Applications and Materials Science Contributions
The unique properties of this compound open up possibilities for novel applications and contributions to materials science. Its function as a nucleating agent in thermoplastics is a prime example of its potential beyond liquid formulations. google.com By influencing the crystallization behavior of polymers, it can be used to modify their mechanical and optical properties. Further research in this area could lead to the development of advanced polymer composites with tailored characteristics.
The hydrotropic nature of this compound could be leveraged in fields beyond cleaning products. For instance, it could find applications in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Its ability to prevent the aggregation of molecules could also be valuable in protein crystallization and formulation.
In the realm of materials synthesis, its properties as a surfactant and stabilizer could be explored for the preparation of nanomaterials. By controlling the growth and aggregation of nanoparticles, it could play a role in creating materials with novel optical, electronic, or catalytic properties.
Furthermore, the study of its interactions with other molecules could provide fundamental insights into intermolecular forces and self-assembly processes. This knowledge is crucial for the rational design of new functional materials, from smart hydrogels to responsive coatings. The field of supramolecular chemistry could benefit from a deeper understanding of the behavior of such hydrotropes.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing sodium 3-isopropylbenzenesulfonate, and how can purity be verified?
- Methodological Answer : Synthesis typically involves sulfonation of 3-isopropylbenzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. Purity verification requires chromatographic techniques (HPLC or GC-MS) to detect unreacted precursors and byproducts. Quantitative analysis via titration (e.g., ion-exchange for sulfonate quantification) and structural confirmation via NMR (e.g., characteristic peaks for aromatic protons and isopropyl groups) are critical .
Q. How does the solubility of this compound in polar vs. non-polar solvents influence its applicability in aqueous reaction systems?
- Methodological Answer : Solubility can be determined via gravimetric analysis or UV-Vis spectroscopy in solvents like water, ethanol, and dichloromethane. Aqueous solubility is critical for applications in micellar catalysis or surfactant studies. Compare partition coefficients (log P) using shake-flask methods to assess hydrophilicity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Use H and C NMR to identify aromatic ring substitution patterns and isopropyl group signals. FT-IR confirms sulfonate groups (S=O stretching at ~1200 cm). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines: use fume hoods to avoid inhalation of fine particulates, wear nitrile gloves and lab coats to prevent skin contact, and store in airtight containers away from oxidizers. Emergency procedures should include eyewash stations and neutralization protocols for spills (e.g., using calcium carbonate) .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved across different studies?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) to assess decomposition pathways. Compare kinetic models (e.g., Kissinger method) to identify experimental variables (heating rate, sample mass) that may explain discrepancies .
Q. What experimental designs are optimal for studying the compound’s role in micelle formation or phase-transfer catalysis?
- Methodological Answer : Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size. Pair with conductivity measurements to correlate ionic strength with aggregation behavior. For catalysis, design kinetic studies comparing reaction rates in micellar vs. homogeneous systems, controlling for pH and temperature .
Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect the surfactant properties of this compound?
- Methodological Answer : Synthesize analogs (e.g., varying isopropyl to n-propyl groups) and evaluate surface tension reduction via pendant drop tensiometry. Compare foaming capacity and emulsion stability using standardized ASTM methods. Computational modeling (MD simulations) can predict packing parameters and interfacial behavior .
Q. What strategies address challenges in quantifying trace amounts of this compound in environmental or biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) with ion-exchange cartridges for sample pre-concentration. Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. Validate recovery rates using spiked matrices and internal standards (e.g., deuterated analogs) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and XRD for structure; DSC and TGA for stability). Replicate experiments under identical conditions to isolate variables .
- Ethical and Safety Compliance : Align synthetic protocols with Green Chemistry principles (e.g., solvent selection, waste minimization) and adhere to institutional review boards for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
